molecular formula C19H26N2O3S B315463 N-tert-butyl-2-(2-methoxy-4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide

N-tert-butyl-2-(2-methoxy-4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide

Cat. No.: B315463
M. Wt: 362.5 g/mol
InChI Key: JNWIKKTYZRHCQJ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(2-methoxy-4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide: is a complex organic compound that features a combination of functional groups, including a tert-butyl group, a methoxy group, a thienylmethyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(2-methoxy-4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Phenoxy Acetamide Backbone: This step involves the reaction of 2-methoxy-4-hydroxybenzaldehyde with chloroacetic acid under basic conditions to form the phenoxy acetic acid derivative.

    Introduction of the Thienylmethyl Group: The phenoxy acetic acid derivative is then reacted with thienylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the thienylmethyl-substituted phenoxy acetic acid derivative.

    Formation of the Final Compound: The final step involves the reaction of the thienylmethyl-substituted phenoxy acetic acid derivative with tert-butylamine under acidic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially leading to the formation of amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology:

    Biological Probes: The compound can be used to study biological pathways and interactions due to its functional groups.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2-methoxy-4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-tert-butyl-2-(2-methoxy-4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)acetamide: can be compared with other phenoxy acetamide derivatives, such as:

Uniqueness:

  • The presence of the thienylmethyl group provides unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H26N2O3S

Molecular Weight

362.5 g/mol

IUPAC Name

N-tert-butyl-2-[2-methoxy-4-[(thiophen-2-ylmethylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C19H26N2O3S/c1-19(2,3)21-18(22)13-24-16-8-7-14(10-17(16)23-4)11-20-12-15-6-5-9-25-15/h5-10,20H,11-13H2,1-4H3,(H,21,22)

InChI Key

JNWIKKTYZRHCQJ-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCC2=CC=CS2)OC

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCC2=CC=CS2)OC

Origin of Product

United States

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